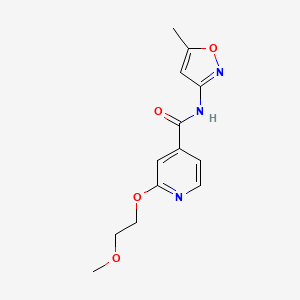
2-(2-methoxyethoxy)-N-(5-methylisoxazol-3-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyethoxy)-N-(5-methylisoxazol-3-yl)isonicotinamide, also known as MI-773, is a small molecule inhibitor of the MDM2-p53 interaction. MI-773 has been shown to have potential as a cancer therapy, as it can activate the p53 tumor suppressor pathway, which is often disrupted in cancer cells.
Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
Isoxazole derivatives are synthesized and studied for their chemical properties and potential applications. For instance, novel classes of amino acid antagonists at non-N-methyl-D-aspartic acid excitatory amino acid receptors have been developed, exploring the synthesis and in vitro pharmacology of these compounds (Krogsgaard‐Larsen et al., 1991). These studies contribute to understanding the broader implications of modifying isoxazole derivatives for specific receptor targeting.
Biological Activity
The biological activity of isoxazole and isothiazole derivatives has been examined, revealing their potential in various fields, including as anti-inflammatory and analgesic agents. Research on comenic acid derivatives containing isoxazole and isothiazole moieties has shown a synergistic effect when used in combination with antitumor drugs, indicating their utility in chemotherapy for brain tumors (Kletskov et al., 2018).
Supramolecular Chemistry
Isonicotinamide has been utilized as a supramolecular reagent in synthesizing Cu(II) complexes, demonstrating the versatility of isoxazole derivatives in forming inorganic-organic hybrid materials with consistent supramolecular motifs. This research highlights the potential for using isoxazole derivatives in the design of new materials with specific chemical properties (Aakeröy et al., 2003).
Herbicide Metabolism
The metabolism of isoxaben, a herbicide, in winter wheat crops has been studied, identifying its soil metabolites and demonstrating the transformation into non-toxic products. This research provides insight into the environmental behavior of isoxazole-containing compounds and their potential impact on agricultural practices (Rouchaud et al., 1993).
Propiedades
IUPAC Name |
2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-9-7-11(16-20-9)15-13(17)10-3-4-14-12(8-10)19-6-5-18-2/h3-4,7-8H,5-6H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIOCVROUCFASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=NC=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


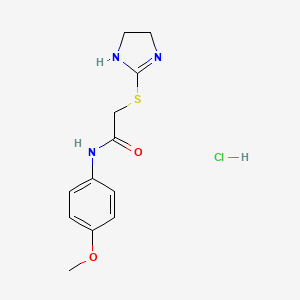
![N-(3-chloro-4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2457052.png)
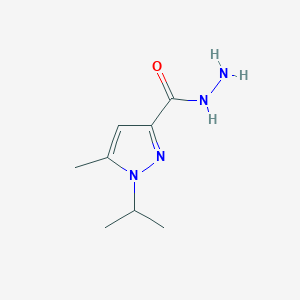
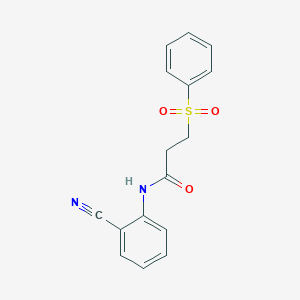
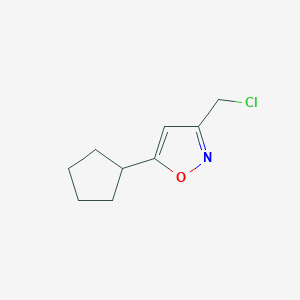
![2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2457061.png)
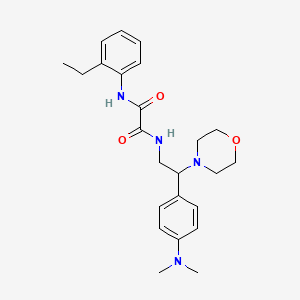
![N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457065.png)

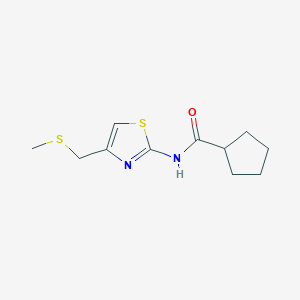
![4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2457070.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2457071.png)
![5-Methyl-7-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2457073.png)